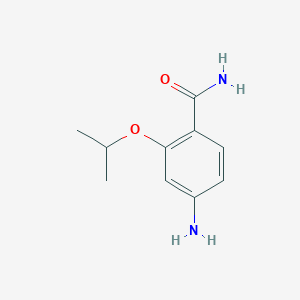![molecular formula C11H15BrClN B1523474 {[1-(4-Bromophenyl)cyclopropyl]methyl}(methyl)amine hydrochloride CAS No. 1333825-68-5](/img/structure/B1523474.png)
{[1-(4-Bromophenyl)cyclopropyl]methyl}(methyl)amine hydrochloride
Overview
Description
“{[1-(4-Bromophenyl)cyclopropyl]methyl}(methyl)amine hydrochloride”, also known as BCMC, is an organic compound . It has the CAS Number: 1333825-68-5 . The compound is in the form of a powder .
Molecular Structure Analysis
The IUPAC name for this compound is [1-(4-bromophenyl)cyclopropyl]-N-methylmethanamine hydrochloride . The InChI code is 1S/C11H14BrN.ClH/c1-13-8-11(6-7-11)9-2-4-10(12)5-3-9;/h2-5,13H,6-8H2,1H3;1H . The molecular weight of the compound is 276.6 g/mol .Scientific Research Applications
Synthesis and Chemical Reactivity
- Research demonstrates the utility of similar compounds in organic synthesis, such as the synthesis of novel azetidine-2-one derivatives of 1H-benzimidazole, showcasing their potential in creating compounds with antimicrobial and cytotoxic activities (Noolvi et al., 2014).
- Another study focuses on the mechanistic aspects of aminium salt catalyzed cyclopropanation, providing insights into the reactions catalyzed by related bromophenyl compounds, indicating their role in understanding reaction mechanisms (Yueh & Bauld, 1997).
- The Lewis acid-catalyzed ring-opening of activated cyclopropanes with amine nucleophiles is another area of application, contributing to methodologies in the enantioselective synthesis of inhibitors (Lifchits & Charette, 2008).
Material Science and Corrosion Inhibition
- Studies on amine derivatives, including investigations on their effectiveness as corrosion inhibitors for mild steel in HCl medium, highlight the importance of such compounds in protecting materials against corrosion (Boughoues et al., 2020).
Pharmacology and Biological Activity
- Research on the bromophenyl compound as an inhibitor of serotonin uptake into neurons points to its potential in neuropharmacology, offering insights into the development of novel therapeutic agents (Fuller et al., 1978).
Organic Synthesis and Catalysis
- Palladium-catalyzed ring enlargement of aryl-substituted methylenecyclopropanes to cyclobutenes showcases the role of similar compounds in facilitating complex organic transformations (Shi et al., 2006).
properties
IUPAC Name |
1-[1-(4-bromophenyl)cyclopropyl]-N-methylmethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN.ClH/c1-13-8-11(6-7-11)9-2-4-10(12)5-3-9;/h2-5,13H,6-8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZIMFVAHAHDYEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1(CC1)C2=CC=C(C=C2)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{[1-(4-Bromophenyl)cyclopropyl]methyl}(methyl)amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



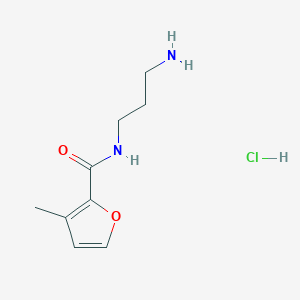
![1-[2-(4-Bromophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-amine hydrochloride](/img/structure/B1523396.png)
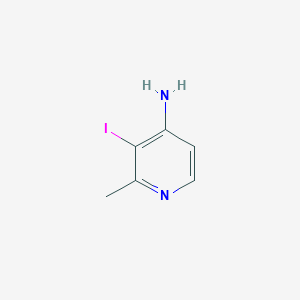
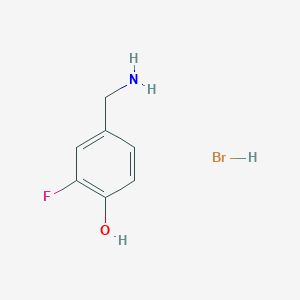
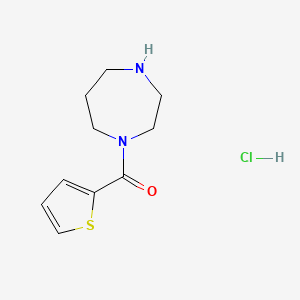
![Ethyl 6-cyclopropyl-3-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate](/img/structure/B1523403.png)

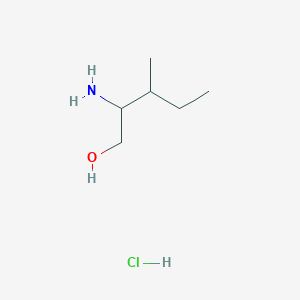

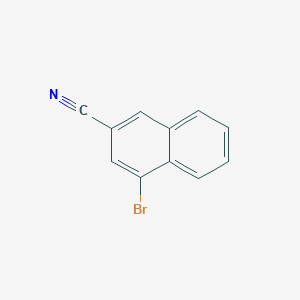
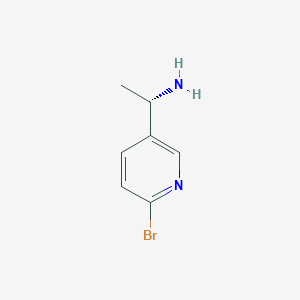
![tert-Butyl 3-(hydroxymethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B1523411.png)
![Tert-butyl 3,6-diazabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B1523413.png)
